REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][C:13]([CH3:17])([CH3:16])[CH2:14][NH2:15].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.[I-].[Na+]>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][CH2:14][C:13]([CH3:17])([CH3:16])[CH3:12])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:2.3.4,7.8|
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Name
|
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
CC(CN)(C)C
|
Name
|
|
Quantity
|
82.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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CUSTOM
|
Details
|
The organic phase was dried
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (mobile phase: petroleum ether/toluene=16/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(NCC(C)(C)C)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |